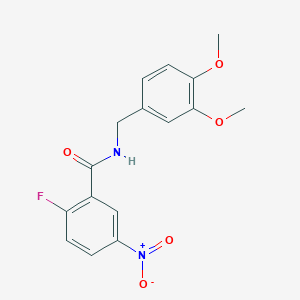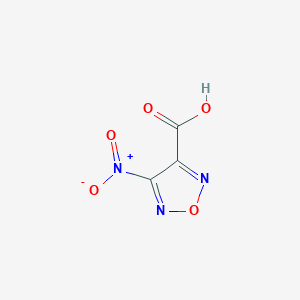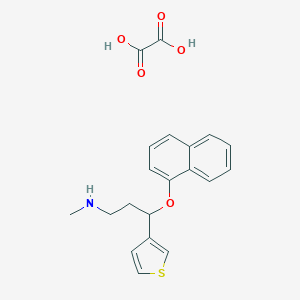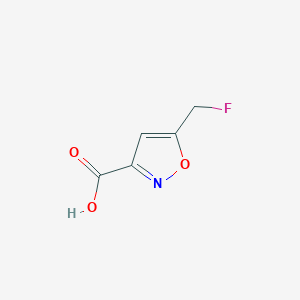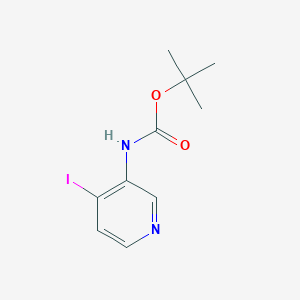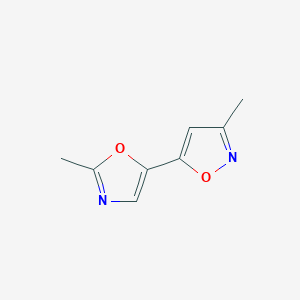
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a multi-step process that involves the reaction of different reagents.
Mechanism Of Action
The mechanism of action of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is not yet fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. It has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
Studies have shown that 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. This compound has also been shown to have an effect on the central nervous system, suggesting potential applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole is its potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult and time-consuming to produce in large quantities.
Future Directions
There are several future directions for research on 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole. One of the most important areas of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole involves a multi-step process that begins with the reaction of 2-methyl-2-nitropropane with sodium methoxide to form the corresponding nitroalkene. The nitroalkene is then reacted with 3-methyl-1,2-oxazole-5-carbaldehyde to form the corresponding nitro alcohol. The nitro alcohol is reduced to the corresponding amine, which is then cyclized to form the final product, 2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole.
Scientific Research Applications
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
157555-79-8 |
|---|---|
Product Name |
2-Methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H8N2O2/c1-5-3-7(12-10-5)8-4-9-6(2)11-8/h3-4H,1-2H3 |
InChI Key |
VWBIQQORAMBACL-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(O2)C |
synonyms |
Isoxazole, 3-methyl-5-(2-methyl-5-oxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
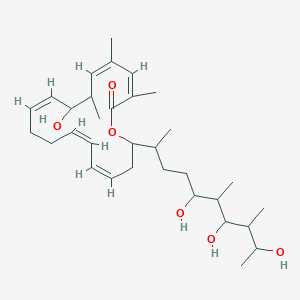
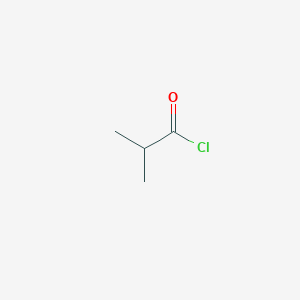

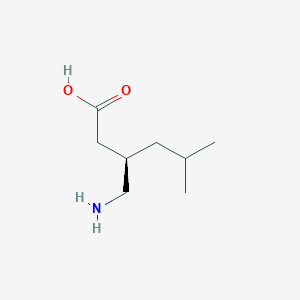

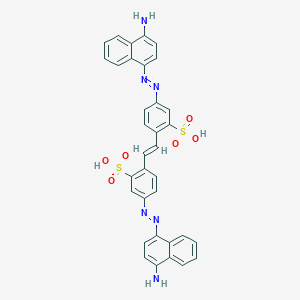
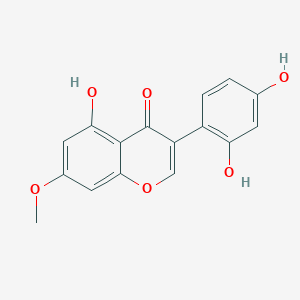
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
